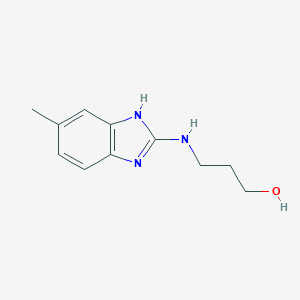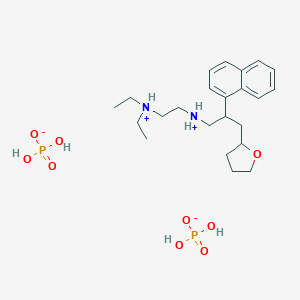
2-Furanpropylamine, tetrahydro-N-(2-diethylaminoethyl)-beta-(1-naphthyl)-, biphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Furanpropylamine, tetrahydro-N-(2-diethylaminoethyl)-beta-(1-naphthyl)-, biphosphate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in many different fields. In
Mechanism Of Action
The mechanism of action of 2-Furanpropylamine, tetrahydro-N-(2-diethylaminoethyl)-beta-(1-naphthyl)-, biphosphate involves its ability to bind to calcium ions. When calcium ions are present, the compound undergoes a conformational change that results in an increase in fluorescence. This fluorescence can then be used to detect the presence of calcium ions in cells.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-Furanpropylamine, tetrahydro-N-(2-diethylaminoethyl)-beta-(1-naphthyl)-, biphosphate are primarily related to its ability to detect calcium ions. This compound has been shown to be a highly sensitive and specific probe for calcium ions, making it a valuable tool for researchers studying the role of calcium in cellular processes.
Advantages And Limitations For Lab Experiments
One of the primary advantages of using 2-Furanpropylamine, tetrahydro-N-(2-diethylaminoethyl)-beta-(1-naphthyl)-, biphosphate in lab experiments is its high sensitivity and specificity for calcium ions. This compound has been shown to be a reliable and effective tool for detecting calcium ions in cells. However, one limitation of using this compound is that it requires the use of specialized equipment, such as a fluorescence microscope, to detect its fluorescence.
Future Directions
There are many potential future directions for research involving 2-Furanpropylamine, tetrahydro-N-(2-diethylaminoethyl)-beta-(1-naphthyl)-, biphosphate. One area of interest is the development of new fluorescent probes for detecting other ions or molecules in cells. Additionally, researchers may explore the use of this compound in new applications, such as the development of new therapies for diseases related to calcium dysregulation. Finally, future research may focus on improving the sensitivity and specificity of this compound for detecting calcium ions in cells.
Synthesis Methods
The synthesis method for 2-Furanpropylamine, tetrahydro-N-(2-diethylaminoethyl)-beta-(1-naphthyl)-, biphosphate involves several steps. The first step is the reaction of 2-furanpropylamine with diethylaminoethyl chloride to form the intermediate compound 2-furanpropyl-N,N-diethylaminoethylamine. This compound is then reacted with 1-naphthylisocyanate to form the final product, 2-Furanpropylamine, tetrahydro-N-(2-diethylaminoethyl)-beta-(1-naphthyl)-, biphosphate.
Scientific Research Applications
2-Furanpropylamine, tetrahydro-N-(2-diethylaminoethyl)-beta-(1-naphthyl)-, biphosphate has been used in a variety of scientific research applications. One of its primary uses is as a fluorescent probe for the detection of calcium ions in cells. This compound has also been used as a tool for studying the role of calcium in the regulation of cellular processes such as exocytosis and neurotransmitter release. Additionally, 2-Furanpropylamine, tetrahydro-N-(2-diethylaminoethyl)-beta-(1-naphthyl)-, biphosphate has been used in studies of the effects of calcium on protein-protein interactions and the regulation of ion channels.
properties
CAS RN |
10347-74-7 |
|---|---|
Product Name |
2-Furanpropylamine, tetrahydro-N-(2-diethylaminoethyl)-beta-(1-naphthyl)-, biphosphate |
Molecular Formula |
C23H40N2O9P2 |
Molecular Weight |
550.5 g/mol |
IUPAC Name |
diethyl-[2-[[2-naphthalen-1-yl-3-(oxolan-2-yl)propyl]azaniumyl]ethyl]azanium;dihydrogen phosphate |
InChI |
InChI=1S/C23H34N2O.2H3O4P/c1-3-25(4-2)15-14-24-18-20(17-21-11-8-16-26-21)23-13-7-10-19-9-5-6-12-22(19)23;2*1-5(2,3)4/h5-7,9-10,12-13,20-21,24H,3-4,8,11,14-18H2,1-2H3;2*(H3,1,2,3,4) |
InChI Key |
RGYLNDGKFQMSTO-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC)CC[NH2+]CC(CC1CCCO1)C2=CC=CC3=CC=CC=C32.OP(=O)(O)[O-].OP(=O)(O)[O-] |
Canonical SMILES |
CC[NH+](CC)CC[NH2+]CC(CC1CCCO1)C2=CC=CC3=CC=CC=C32.OP(=O)(O)[O-].OP(=O)(O)[O-] |
synonyms |
diethyl-[2-[2-naphthalen-1-yl-3-(oxolan-2-yl)propyl]ammonioethyl]azani um, dihydroxy-oxido-oxo-phosphorane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





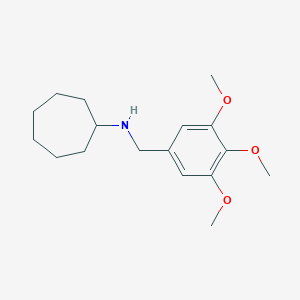
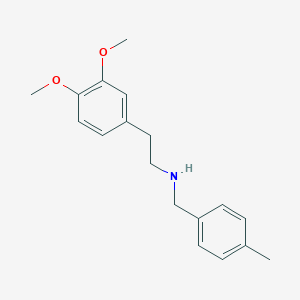
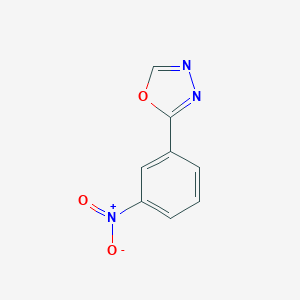
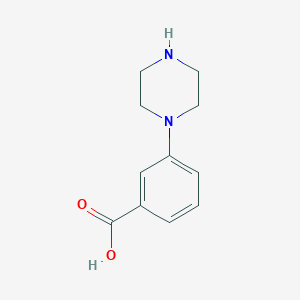

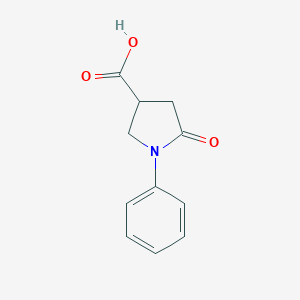
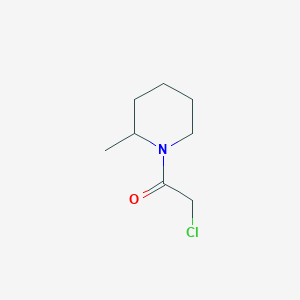

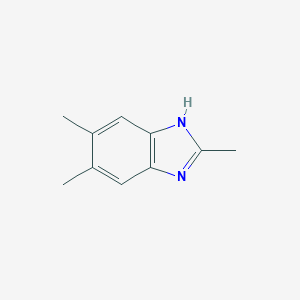
![1-Methyl-1H-benzo[d]imidazol-5-ol](/img/structure/B79548.png)
![5-[(2-Nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B79549.png)
